![molecular formula C9H12N2O3S B3265122 N-{4-[1-(hydroxyimino)ethyl]phenyl}methanesulfonamide CAS No. 401909-82-8](/img/structure/B3265122.png)
N-{4-[1-(hydroxyimino)ethyl]phenyl}methanesulfonamide
Overview
Description
N-{4-[1-(hydroxyimino)ethyl]phenyl}methanesulfonamide is a chemical compound with the CAS Number: 401909-82-8 . It has a molecular weight of 228.27 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is N-{4-[(1E)-N-hydroxyethanimidoyl]phenyl}methanesulfonamide . The InChI code for the compound is 1S/C9H12N2O3S/c1-7(10-12)8-3-5-9(6-4-8)11-15(2,13)14/h3-7,11H,1-2H3 .Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature .Scientific Research Applications
Microbial Reduction for Chiral Intermediates
N-(4-(1-oxo-2-chloroacetyl ethyl) phenyl methane sulfonamide, a compound related to N-{4-[1-(hydroxyimino)ethyl]phenyl}methanesulfonamide, has been studied for its reduction by microbial cultures. This reduction produces a chiral intermediate useful in synthesizing beta-receptor antagonists like d-sotalol. Specific microbial strains have been identified to achieve high reaction yields and optical purities in this process (Patel et al., 1993).
Hydrolysis Studies for Compound Synthesis
The hydrolysis of compounds similar to this compound has been examined, particularly focusing on pH-dependent selective hydrolysis. This research aids in understanding the behavior of such compounds under different pH conditions, relevant in the synthesis of complex molecules (Chan et al., 2008).
Structural Analysis of Derivatives
A study on nimesulidetriazole derivatives, structurally related to this compound, provided insights into their molecular geometry and supramolecular assembly. Such analyses are crucial for understanding the properties and potential applications of these compounds (Dey et al., 2015).
Synthesis and Characterization
The synthesis and characterization of compounds similar to this compound have been documented. Studies include methods for efficient synthesis and detailed spectroscopic analysis to understand their structure and properties (Durgadas et al., 2012).
Quantum-Chemical Calculations
Quantum-chemical calculations have been applied to compounds like N-(3,5-di-tert-butyl-2-hydroxyphenyl) methanesulfonamide to predict their optimized state and molecular orbitals. This type of study aids in understanding the electronic structure and reactivity of these compounds (Xue et al., 2022).
Vibrational Spectroscopic Study
Vibrational spectroscopic studies, such as FT-Raman and FT-IR, have been conducted on similar compounds. These studies are essential for identifying molecular vibrations and understanding the compound's interaction with electromagnetic radiation (Balamurugan et al., 2016).
Safety and Hazards
properties
IUPAC Name |
N-[4-[(E)-N-hydroxy-C-methylcarbonimidoyl]phenyl]methanesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3S/c1-7(10-12)8-3-5-9(6-4-8)11-15(2,13)14/h3-6,11-12H,1-2H3/b10-7+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMCJFKOUJJEHMP-JXMROGBWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C1=CC=C(C=C1)NS(=O)(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\O)/C1=CC=C(C=C1)NS(=O)(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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